3-Butenoic acid, 3-methyl-, ethyl ester
Overview
Description
3-Butenoic acid, 3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12O2. It is also known by other names such as ethyl 3-methyl-3-butenoate. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 3-methyl-, ethyl ester can be synthesized through the esterification of 3-methyl-3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-3-butenoic acid.
Reduction: 3-Methyl-3-butenol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Butenoic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl isovalerate: Similar in structure but differs in the position of the double bond.
Ethyl 3-methylbutanoate: Another ester with a similar molecular formula but different structural arrangement
Uniqueness
3-Butenoic acid, 3-methyl-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry where its fruity odor is highly sought after .
Properties
IUPAC Name |
ethyl 3-methylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h2,4-5H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKVCLUVKIDLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167222 | |
Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-19-2 | |
Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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